2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of chloro, fluoro, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the core phenyl and pyrimidinyl structures. Common synthetic routes include:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Pyrimidinyl Formation: Synthesis of the pyrimidinyl ring with methyl and fluoro substituents.
Coupling Reactions: Linking the phenyl and pyrimidinyl structures via piperazine intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of halogenated groups to simpler forms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl or pyrimidinyl rings.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-fluorophenoxy)pyrazine
- 5-(3,6-dichloro-2-fluorophenyl)oxazole
- 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Uniqueness
2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of chloro, fluoro, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N4O/c1-11-16(20)17(22-10-21-11)24-7-5-23(6-8-24)15(25)9-12-13(18)3-2-4-14(12)19/h2-4,10H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGMFLOXYCTGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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